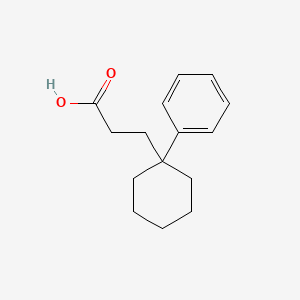

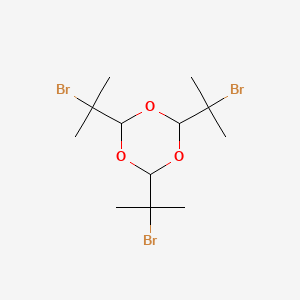

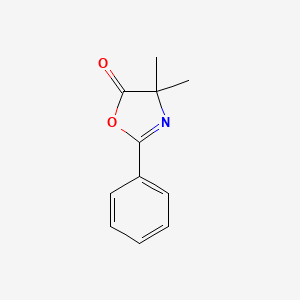

![molecular formula C19H16O2 B3060812 3'-(苯甲氧基)[1,1'-联苯]-2-醇 CAS No. 889950-96-3](/img/structure/B3060812.png)

3'-(苯甲氧基)[1,1'-联苯]-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the use of Schiff base ligands derived from condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of similar compounds suggests that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .Chemical Reactions Analysis

The chemical reactions involving similar compounds include Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents .科学研究应用

Chemical Synthesis

“2-(3-Benzyloxyphenyl)phenol” is used in the synthesis of various bioactive natural products and conducting polymers . It’s a key component in the creation of complex organic molecules, contributing to the development of new drugs and materials .

Liquid Crystals

This compound has been used in the synthesis of novel biphenyl-based bent-core liquid crystals . These materials are used in many fields such as displays, organic light-emitting diodes, biosensors, organic field-effect transistors and various applications based on biological systems .

Anticancer Agents

Biphenylaminoquinoline derivatives with benzyloxy substituents, which can be synthesized using this compound, have shown promise as anticancer agents .

Fluorescent Probes

A triphenylamine-based “turn-on” fluorescent chemosensor, which includes a 3-benzyloxybenzohydrazide moiety, has been successfully synthesized using this compound . This chemosensor can be used in various scientific research applications, including the detection of certain ions or molecules.

Industrial Applications

As a phenolic compound, “2-(3-Benzyloxyphenyl)phenol” has potential industrial applications due to its bioactive properties, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .

Sustainable Resourcing

Research is being conducted on techniques to improve the sustainable resourcing of phenolic compounds like “2-(3-Benzyloxyphenyl)phenol”. This includes developing more efficient extraction and refinement processes .

作用机制

Target of Action

Phenolic compounds, a group to which this compound belongs, are known to interact with proteins, altering their structure and properties .

Mode of Action

Phenolic compounds can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der waals forces, and hydrogen bonding . These interactions can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of flavonoids, anthocyanins, and other phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

For instance, they can alter protein structures and properties through their interactions . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Factors such as high light, cold, drought, heavy metals, etc., increase the accumulation of phenolics to neutralize any toxic effects . The environment can also influence the biosynthesis of phenolic compounds in plants, leading to variations in their concentration, molecular weight, and structure .

安全和危害

未来方向

属性

IUPAC Name |

2-(3-phenylmethoxyphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGPRMHBNAGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602448 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889950-96-3 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

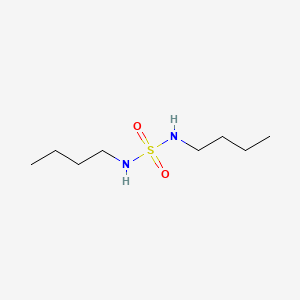

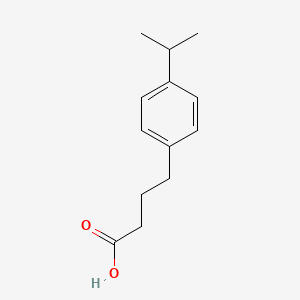

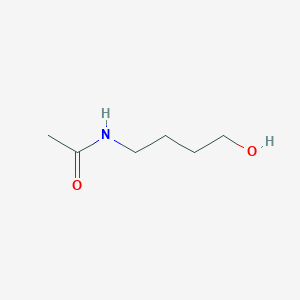

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

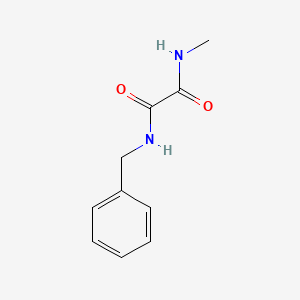

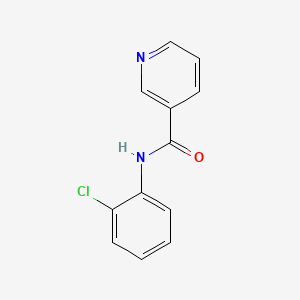

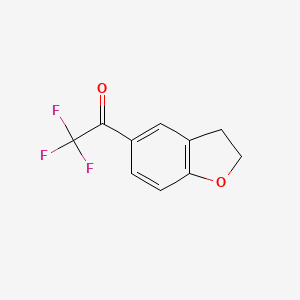

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)

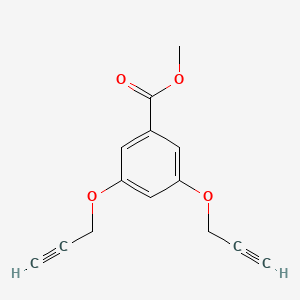

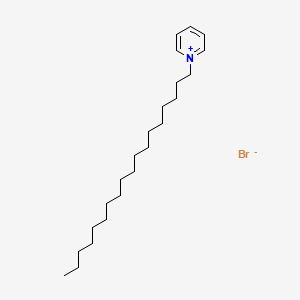

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)